4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate
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Overview
Description
4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-{(E)-[(4-chlorophenyl)amino]methyl}phenyl benzoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit biological activity. The imine group plays a crucial role in the coordination with metal ions, leading to the formation of active species that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(2-chlorophenyl)imino]methyl}phenyl benzoate
- 4-{(E)-[(4-bromophenyl)imino]methyl}phenyl benzoate
- 4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl benzoate
Uniqueness
4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl benzoate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to form stable complexes with metal ions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H14ClNO2 |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C20H14ClNO2/c21-17-8-10-18(11-9-17)22-14-15-6-12-19(13-7-15)24-20(23)16-4-2-1-3-5-16/h1-14H |
InChI Key |
HFPDZRXMUSWTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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